METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE
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Overview
Description
Methyl 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Methyl 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for hydrolysis, and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of reactive intermediates, which interact with biological molecules and pathways .
Comparison with Similar Compounds
Methyl 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with similar reactivity but lacking the complex hydrazinylidene group.
Ethyl 4-(dimethylamino)benzoate: Another ester with a similar aromatic structure but different alkyl group.
Methyl 4-(bromomethyl)benzoate: A derivative with a bromomethyl group, used in different applications.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-(dimethylamino)benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H19N3O3/c1-21(2)16-10-8-14(9-11-16)17(22)20-19-12-13-4-6-15(7-5-13)18(23)24-3/h4-12H,1-3H3,(H,20,22)/b19-12+ |
InChI Key |
XJECZSHBMZANSI-XDHOZWIPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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